7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid
Overview
Description
7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which have been shown to possess a broad range of biological activity
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets through different mechanisms . The specific interaction of AMY28938 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity . The specific pathways affected by AMY28938 and their downstream effects require further investigation.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s lipophilicity (Log Po/w) is predicted to be 2.13 (iLOGP), indicating potential for good bioavailability .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a wide range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . The specific effects of AMY28938 at the molecular and cellular level are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways .
Cellular Effects
The effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on cellular processes are diverse and depend on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the interaction of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with cytochrome P450 enzymes can inhibit their catalytic activity, thereby affecting the metabolism of other substrates . Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the temporal effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on cellular function have been observed to vary, with some effects becoming more pronounced over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on certain physiological processes . At higher doses, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further participate in conjugation reactions with glutathione, glucuronic acid, or sulfate . The metabolic flux of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can influence the levels of metabolites in the cell, thereby affecting cellular homeostasis and function .
Transport and Distribution
The transport and distribution of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving organic anion transporters and organic cation transporters . Once inside the cell, 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can bind to intracellular proteins, such as albumin and glutathione S-transferases, which facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, the accumulation of the compound in the mitochondria can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7th position . The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including condensation reactions, halogenation, and oxidation. The use of metal-free direct synthesis methods has also been explored to improve the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Halogenation: Bromine in acetic acid for introducing the bromine atom.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide for introducing the carboxylic acid group.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Oxidized Products: Products with additional functional groups introduced through oxidation.
Scientific Research Applications
7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicine: It is explored for its potential therapeutic properties, including anti-tuberculosis activity.
Industry: The compound can be used in the development of new materials and as a building block for various industrial chemicals.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and carboxylic acid groups.
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but without the methyl group at the 2nd position.
Uniqueness: 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYHSBMKGBVADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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